molecular formula C6H6N4 B12507325 Imidazo[1,2-c]pyrimidin-8-amine

Imidazo[1,2-c]pyrimidin-8-amine

Cat. No.: B12507325
M. Wt: 134.14 g/mol
InChI Key: PKFNPFHUGITSGA-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]pyrimidin-8-amine is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-c]pyrimidin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the copper-catalyzed coupling and cyclization of 2-(2-bromovinyl)benzimidazoles with cyanamide under microwave irradiation . This method provides moderate to good yields of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-c]pyrimidin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-c]pyrimidin-8-one, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Imidazo[1,2-c]pyrimidin-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of imidazo[1,2-c]pyrimidin-8-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antiviral and antibacterial properties.

    Imidazo[1,2-b]pyridazine: Studied for its potential as an anticancer agent.

    Imidazo[1,2-d]pyrimidine: Investigated for its anti-inflammatory and antipsychotic effects.

Uniqueness

Imidazo[1,2-c]pyrimidin-8-amine is unique due to its specific chemical structure, which allows for distinct interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

imidazo[1,2-c]pyrimidin-8-amine

InChI

InChI=1S/C6H6N4/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H,7H2

InChI Key

PKFNPFHUGITSGA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C(C2=N1)N

Origin of Product

United States

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